molecular formula C21H20BrNO5 B5725898 Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5725898
M. Wt: 446.3 g/mol
InChI Key: VWEAHKJYPOLVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a brominated aryl-furan substituent at the 4-position and ester groups at the 3,5-positions. The 1,4-dihydropyridine core is a well-established pharmacophore in medicinal chemistry, particularly in calcium channel blockers like nifedipine . The bromophenyl-furan moiety introduces steric bulk and electronic effects, which may influence binding affinity and metabolic stability. This compound’s structural complexity requires advanced synthetic techniques, such as Hantzsch dihydropyridine synthesis, followed by functionalization with furan and bromophenyl groups .

Properties

IUPAC Name

dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-8-15(28-16)13-6-5-7-14(22)10-13/h5-10,19,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEAHKJYPOLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves several steps, including the formation of the furan ring and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed under ambient temperature and pressure .

Chemical Reactions Analysis

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and bromophenyl group are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents at 4-Position Ester Groups Molecular Weight (g/mol) Key Properties
Target Compound 5-(3-bromophenyl)furan-2-yl Dimethyl ~457.3 Enhanced lipophilicity due to bromine; potential for halogen bonding
Dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () 5-(4-chlorophenyl)furan-2-yl Dibenzyl ~609.5 Higher molecular weight and lipophilicity; reduced metabolic stability compared to dimethyl esters
Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () Furan-2-yl Diethyl ~333.4 Lower steric hindrance; faster hepatic clearance due to smaller substituents
YC-93 () 3-nitrophenyl Mixed esters (methyl and benzyl-methylaminoethyl) ~529.0 Nitro group enhances vasodilatory activity; aminoethyl ester improves solubility
Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () 5-(4-chlorophenyl)-1H-pyrazol-4-yl Diethyl ~484.9 Pyrazole ring introduces hydrogen-bonding potential; moderate bioavailability

Physicochemical and Pharmacokinetic Properties

  • Solubility : Dimethyl esters (target compound) exhibit lower aqueous solubility than diethyl or dibenzyl esters due to reduced polarity .
  • Metabolic Stability : Bulky substituents like dibenzyl () or bromophenyl-furan (target compound) may slow cytochrome P450-mediated oxidation compared to smaller groups (e.g., ) .

Biological Activity

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a 1,4-dihydropyridine core with various substituents that enhance its biological activity. Its molecular formula is C21H20BrNO5C_{21}H_{20}BrNO_5 with a molecular weight of approximately 457.34 g/mol . The presence of the 3-bromophenyl and furan moieties contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC21H20BrNO5C_{21}H_{20}BrNO_5
Molecular Weight457.34 g/mol
LogP (Partition Coefficient)4.615
Water Solubility (LogSw)-4.50
Polar Surface Area61.101

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties . For instance, studies have shown that 1,4-DHPs (1,4-dihydropyridines) can reduce cell viability in various cancer cell lines such as HeLa and MCF-7:

  • HeLa Cells: IC50 values for related compounds were found to be around 3.6 µM .
  • MCF-7 Cells: IC50 values ranged from 5.2 µM to 11.9 µM , indicating selective cytotoxicity towards cancer cells compared to normal fibroblasts .

The presence of the bromophenyl group has been associated with enhanced anticancer activity against multiple cancer types including lung and breast cancers .

Cardiovascular Effects

Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers , which are crucial in managing hypertension and other cardiovascular diseases. The structural characteristics of this compound suggest potential efficacy in this area due to its ability to modulate calcium influx in cardiac tissues.

Case Studies

  • Antimicrobial Activity:
    A study highlighted the antimicrobial properties of related compounds against various pathogens including fungi and bacteria. The presence of halogenated phenyl groups was found to enhance antimicrobial efficacy significantly .
  • Cytotoxicity Profiles:
    In comparative studies involving several dihydropyridine derivatives, it was observed that specific substitutions on the phenyl ring influenced cytotoxicity levels across different cell lines, indicating a structure-activity relationship that could guide future drug design .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR confirms the 1,4-dihydropyridine ring via a singlet for the NH proton (δ 5.0–5.5 ppm) and substituent integration (e.g., furan protons at δ 6.5–7.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
  • X-ray crystallography : For analogs like diethyl 4-(3-nitrophenyl) derivatives, single-crystal X-ray analysis reveals a boat-shaped dihydropyridine ring with substituents in equatorial positions (C–C bond lengths: 1.34–1.38 Å; R-factor: <0.05) .
  • IR : Stretching bands at 3275 cm⁻¹ (N–H) and 1690 cm⁻¹ (C=O) confirm core structure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for dihydropyridine derivatives with varying aryl substituents?

Q. How can computational methods predict the reactivity and regioselectivity of electrophilic substitutions on the dihydropyridine core?

Q. What analytical approaches distinguish between 1,4-dihydropyridine and fully aromatic pyridine derivatives in reaction mixtures?

Methodological Answer:

  • UV-Vis spectroscopy : 1,4-dihydropyridines absorb at λmax ~350 nm (n→π* transition), while aromatic pyridines show λmax < 300 nm .
  • Mass spectrometry : ESI-MS detects the molecular ion peak for dihydropyridines (e.g., m/z 487.1 for [M+H]+) and fragmentation patterns (loss of COOCH3 groups) .
  • Redox titration : Dihydropyridines are oxidized by Ce(IV) sulfate, quantified via potentiometric titration .

Research Gaps and Future Directions

  • Limited data exist on the photostability of bromophenyl-substituted dihydropyridines. Accelerated degradation studies under UV light (ICH Q1B guidelines) are needed .
  • The impact of furan ring planarity (e.g., via X-ray torsion angles) on bioactivity remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.